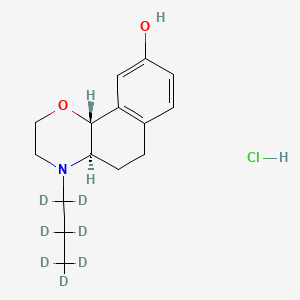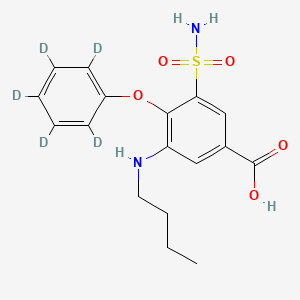![molecular formula C22H22ClN5O2 B563704 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine CAS No. 1076199-83-1](/img/structure/B563704.png)
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a chemical compound with the molecular formula C22H22ClN5O2 . It is an off-white solid and is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine consists of a purine ring substituted with a chlorine atom, an isopropyl group, and a complex amine group . The amine group contains two hydroxybenzyl groups attached to the nitrogen .Physical And Chemical Properties Analysis
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is an off-white solid . It has a melting point of 157-160°C . It is slightly soluble in DMSO and methanol . The compound should be stored in a refrigerator .Scientific Research Applications
Synthetic Chemistry Reference Tools
This compound serves as a reference standard in synthetic chemistry, particularly useful for the analysis and research of nucleotides and nucleosides . Its precise molecular structure allows it to be used as a calibration point or control in experimental setups, ensuring accuracy and consistency in chemical synthesis and analysis.
Proteomics Research
In the field of proteomics, this compound is utilized for the study of protein interactions and functions . Its properties may help in understanding the binding affinities and structural conformations of proteins, which is crucial for drug design and understanding disease mechanisms at the molecular level.
Oligonucleotide Therapeutics
The compound’s relevance in oligonucleotide therapeutics is significant due to its role in nucleotide analysis . It can be used to study the efficacy and stability of oligonucleotide-based drugs, which are gaining prominence in the treatment of genetic disorders and cancers.
Agricultural Chemistry
While specific applications in agriculture are not directly mentioned, compounds like 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine can be instrumental in the development of agricultural chemicals . These chemicals may include growth promoters or protective agents that safeguard crops against pests and diseases.
Environmental Science
In environmental science, this compound could be used to study the degradation of purine derivatives in various ecosystems . Understanding the environmental fate of such compounds is essential for assessing their impact on ecosystems and for the development of biodegradable alternatives.
Material Science
The solubility and stability properties of this compound make it a candidate for material science research . It could potentially be used in the development of new materials with specific optical or electronic properties, contributing to advancements in fields like nanotechnology and electronics.
properties
IUPAC Name |
2-[[(2-chloro-9-propan-2-ylpurin-6-yl)-[(2-hydroxyphenyl)methyl]amino]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPSNEQQJJUAQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652513 |
Source


|
| Record name | 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-83-1 |
Source


|
| Record name | 2,2′-[[[2-Chloro-9-(1-methylethyl)-9H-purin-6-yl]imino]bis(methylene)]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)


![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)



